mass spectrometry fragmentation pattern of 2,4-dibromo-1-butene
mass spectrometry fragmentation pattern of 2,4-dibromo-1-butene
An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,4-Dibromo-1-Butene
Abstract
This technical guide provides a comprehensive analysis of the under Electron Ionization (EI) conditions. As a molecule possessing multiple reactive sites—including a terminal alkene, a vinylic bromide, and a primary alkyl bromide—its fragmentation behavior offers significant insight into the principles of mass spectrometry, including isotopic patterns, radical-initiated cleavages, and the formation of stabilized carbocations. This document is intended for researchers and analytical scientists, detailing the foundational principles, the predicted fragmentation pathways, and a validated experimental protocol for acquiring and interpreting the mass spectrum of this compound.
Part 1: Foundational Principles
Introduction to Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that serves as a cornerstone of mass spectrometry, particularly for the analysis of volatile and semi-volatile organic compounds.[1] In the ion source, analyte molecules in the gas phase are bombarded by a high-energy electron beam, typically standardized at 70 electron volts (eV).[2] This energy is substantially greater than the ionization energies of most organic molecules (typically 5-15 eV), ensuring efficient ionization.[2] The initial event is the ejection of an electron from the analyte molecule (M), creating a positively charged radical cation known as the molecular ion (M⁺•).
The excess energy imparted to the molecular ion leaves it in a highly excited state, leading to rapid and extensive fragmentation.[3] These fragmentation events produce a series of smaller, characteristic fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that is highly reproducible and invaluable for structural elucidation.[4]
The Isotopic Signature of Bromine
A defining characteristic in the mass spectrum of any organobromine compound is the unique isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] This 1:1 isotopic ratio has profound implications for the appearance of the mass spectrum:
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Single Bromine Atom: A fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., [R-⁷⁹Br]⁺ and [R-⁸¹Br]⁺).[6][7] This is referred to as the "M/M+2" pattern.
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Two Bromine Atoms: A fragment containing two bromine atoms will exhibit a characteristic triplet of peaks, separated by 2 m/z units each, with a relative intensity ratio of approximately 1:2:1.[8] This arises from the statistical probabilities of the isotopic combinations: (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br or ⁸¹Br, ⁷⁹Br), and (⁸¹Br, ⁸¹Br). This is the "M/M+2/M+4" pattern.
The recognition of these isotopic clusters is the primary and most definitive tool for identifying the presence and number of bromine atoms in the molecular ion and its subsequent fragments.
Structural Features of 2,4-Dibromo-1-Butene
The fragmentation of 2,4-dibromo-1-butene is dictated by its unique structural arrangement:
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Molecular Formula: C₄H₆Br₂
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Molecular Weight: 213.90 g/mol (using average isotopic masses)[9]
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Key Features:
-
Primary Alkyl Bromide (C4-Br): The C-Br bond at the C4 position is relatively weak and susceptible to cleavage.
-
Vinylic Bromide (C2-Br): The C-Br bond at the C2 position is strengthened by the sp² hybridization of the carbon and is less prone to direct cleavage.
-
Terminal Alkene (C1=C2): The π-system provides a site for initial ionization and influences the stability of adjacent carbocations.
-
Allylic Carbon (C3): The C3 position is allylic to the double bond. Cleavage of bonds at this position (e.g., the C3-C4 bond) can lead to the formation of highly stable, resonance-delocalized allylic cations.[10]
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Part 2: Fragmentation Analysis of 2,4-Dibromo-1-Butene
The 70 eV EI mass spectrum of 2,4-dibromo-1-butene is predicted to be dominated by fragmentation pathways that generate the most stable possible ions.
The Molecular Ion (M⁺•)
Upon ionization, the molecular ion of 2,4-dibromo-1-butene will appear as a characteristic isotopic triplet. The low intensity of this cluster is expected due to the molecule's high propensity for fragmentation.
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m/z 212: [C₄H₆⁷⁹Br₂]⁺•
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m/z 214: [C₄H₆⁷⁹Br⁸¹Br]⁺•
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m/z 216: [C₄H₆⁸¹Br₂]⁺•
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Expected Ratio: 1:2:1[8]
Primary and Subsequent Fragmentation Pathways
The fragmentation is dominated by the loss of the two bromine atoms, a process that occurs sequentially to generate stabilized carbocation intermediates.
Pathway A: Initial Loss of a Bromine Radical (•Br)
The most favorable initial fragmentation step is the cleavage of the weakest bond to form the most stable cation. The C4-Br bond is weaker than the vinylic C2-Br bond, and its cleavage leads to a secondary carbocation. While this ion is stable, it rapidly rearranges to a more stable resonance-delocalized allylic carbocation. This [M-Br]⁺ fragment is expected to be a major ion cluster in the spectrum.
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Initial Ionization: C₄H₆Br₂ + e⁻ → [C₄H₆Br₂]⁺• + 2e⁻
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Loss of Primary Bromine Radical: [C₄H₆Br₂]⁺• → [C₄H₆Br]⁺ + •Br
This resulting [C₄H₆Br]⁺ ion will exhibit a prominent 1:1 isotopic pattern at m/z 133 ([C₄H₆⁷⁹Br]⁺) and m/z 135 ([C₄H₆⁸¹Br]⁺).[9] This is often the most abundant ion cluster in the high-mass region of the spectrum for dibromobutene isomers.
Pathway B: Loss of the Second Bromine Radical
The [C₄H₆Br]⁺ fragment ion can subsequently lose the second bromine atom as a radical. This process is highly favorable as it results in the formation of the buta-1,3-diene radical cation, a stable conjugated system.
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[C₄H₆Br]⁺ → [C₄H₆]⁺• + •Br
This [C₄H₆]⁺• ion gives rise to a strong signal at m/z 54 . Due to its stability, this ion is frequently the base peak (the most abundant ion) in the spectrum of dibromobutene isomers.
Pathway C: Allylic Cleavage
A competing, though likely less dominant, primary fragmentation is the allylic cleavage of the C3-C4 bond. This pathway breaks the carbon backbone.
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[C₄H₆Br₂]⁺• → [C₃H₄Br]⁺ + •CH₂Br
This would generate a brominated allylic cation at m/z 119 ([C₃H₄⁷⁹Br]⁺) and m/z 121 ([C₃H₄⁸¹Br]⁺). The stability of the accompanying bromomethyl radical makes this a plausible, albeit minor, pathway.
Caption: Predicted EI fragmentation pathways of 2,4-dibromo-1-butene.
Summary of Key Fragments
| m/z (Isotopic Cluster) | Proposed Ion Structure | Fragmentation Mechanism | Expected Ratio |
| 212, 214, 216 | [C₄H₆Br₂]⁺• | Molecular Ion | 1:2:1 |
| 133, 135 | [C₄H₆Br]⁺ | Loss of one •Br radical | 1:1 |
| 54 | [C₄H₆]⁺• | Loss of two •Br radicals | N/A |
| 119, 121 | [C₃H₄Br]⁺ | Allylic cleavage (loss of •CH₂Br) | 1:1 |
Part 3: Experimental Protocol
This section outlines a self-validating protocol for the analysis of 2,4-dibromo-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The use of a chromatographic separation step ensures the sample's purity before it enters the mass spectrometer.
Objective
To acquire the electron ionization mass spectrum of 2,4-dibromo-1-butene, identify the molecular ion and major fragment ions, and validate the fragmentation pathways proposed in Part 2.
Instrumentation
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A standard benchtop Gas Chromatograph equipped with a capillary column inlet.
-
A Quadrupole Mass Spectrometer with an Electron Ionization source.
Materials
-
2,4-dibromo-1-butene (analyte)
-
Dichloromethane (DCM), HPLC grade (solvent)
-
Helium, ultra-high purity (carrier gas)
GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A non-polar column suitable for a wide range of organic compounds. |
| Oven Program | 50 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min) | Separates the analyte from solvent and any potential impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard hard ionization for fragmentation and library matching. |
| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation.[11] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Mass Scan Range | m/z 40 - 300 | Covers the expected molecular ion and all major fragments. |
| Solvent Delay | 3 minutes | Prevents the high-concentration solvent peak from damaging the detector. |
Procedure
-
Sample Preparation: Prepare a dilute solution of 2,4-dibromo-1-butene (~100 ppm) in dichloromethane.
-
Instrument Setup: Equilibrate the GC-MS system according to the parameters in the table above. Perform a solvent blank run to ensure system cleanliness.
-
Injection: Inject 1.0 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Start the data acquisition run simultaneously with the injection. The total run time will be approximately 22 minutes.
Data Analysis
-
Identify the Analyte Peak: Examine the Total Ion Chromatogram (TIC) to locate the peak corresponding to 2,4-dibromo-1-butene.
-
Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum for the identified peak.
-
Confirm Isotopic Patterns:
-
Locate the molecular ion cluster (m/z 212, 214, 216) and confirm the ~1:2:1 ratio.
-
Identify the [M-Br]⁺ cluster (m/z 133, 135) and confirm the ~1:1 ratio.
-
Identify any other fragments containing a single bromine atom by their M/M+2 pattern.
-
-
Assign Fragments: Assign m/z values to the proposed fragment structures from Part 2. Identify the base peak and confirm if it corresponds to m/z 54.
-
Validate Pathways: Correlate the observed relative abundances of the fragment ions with the predicted stability of the ions and radicals formed in each pathway.
Caption: Experimental workflow for GC-MS analysis of 2,4-dibromo-1-butene.
Part 4: Conclusion
The fragmentation pattern of 2,4-dibromo-1-butene under electron ionization is a textbook example of how fundamental chemical principles govern mass spectral outcomes. The analysis is dominated by two key features: the unmistakable isotopic patterns of bromine and the drive to form stable, resonance-delocalized carbocations. The predicted fragmentation cascade—initiated by the loss of a bromine radical from the C4 position, followed by the loss of the second bromine to yield the stable buta-1,3-diene cation at m/z 54—provides a clear and logical interpretation of the expected spectrum. This guide serves as a robust framework for researchers to not only predict and understand the mass spectrum of this specific compound but also to apply these core principles to the structural elucidation of other halogenated and unsaturated molecules.
Part 5: References
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link][7]
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Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link][8]
-
CSB/SJU. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link][12]
-
Shouakar-Stash, O., Frape, S. K., & Drimmie, R. J. (2005). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry, 77(11), 3545–3551. [Link][5]
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Shimadzu. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link][1]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link][4]
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National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1-butene. PubChem Compound Database. Retrieved from [Link][9]
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Jagran Josh. (2018, November 26). Part 6:Alkenes' Mass Spectrum(Fragmentation Pattern) for CSIR NET/GATE. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link][3]
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CHROMacademy. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link][2]
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ChemRxiv. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? [Preprint]. [Link]
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